molecular formula C12H16F3N3OS B12247468 N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B12247468
M. Wt: 307.34 g/mol
InChI Key: LNFFGXWLBQMZTI-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Piperidine Derivatives: Compounds such as piperine and methylphenidate.

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is unique due to the presence of both thiazole and piperidine rings, along with the trifluoromethyl group, which may impart specific chemical and biological properties.

Conclusion

This compound is a compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C12H16F3N3OS

Molecular Weight

307.34 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C12H16F3N3OS/c1-8-7-20-11(16-8)17-10(19)6-18-4-2-9(3-5-18)12(13,14)15/h7,9H,2-6H2,1H3,(H,16,17,19)

InChI Key

LNFFGXWLBQMZTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C(F)(F)F

Origin of Product

United States

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